Imnopitant dihydrochloride is a chemical compound classified as a neurokinin-1 receptor antagonist. It is primarily researched for its potential therapeutic applications in managing various neurological and psychiatric disorders. The compound's chemical formula is , and it has a molecular weight of approximately 623.465 g/mol. This compound is notable for its ability to inhibit the action of substance P, a neuropeptide involved in pain perception and stress responses.
Imnopitant dihydrochloride is sourced from various chemical suppliers and research institutions, with significant data available from sources like MedKoo and MedChemExpress, which provide detailed chemical properties and synthesis methods. It belongs to the class of compounds known as neurokinin-1 receptor antagonists, which are explored for their roles in treating conditions such as depression, anxiety, and pain disorders .
The synthesis of Imnopitant dihydrochloride involves several steps that typically include the formation of key intermediates followed by purification processes. Although specific synthetic routes are proprietary, general methodologies for synthesizing similar compounds often utilize techniques such as:
The synthetic pathway may also include the use of fluorinated reagents to introduce fluorine atoms into the molecular structure, which can enhance biological activity .
Imnopitant dihydrochloride features a complex molecular structure characterized by multiple rings and functional groups. The structural formula can be represented as follows:
InChI=1S/C28H30Cl2F6N4O/c1-15(2)6-5-12-24(3)21(19(15)4)30-22-13-20(29)16(7-17(22)31)8-14-23(25)32;h5-6,12,14,30H,7-11,13H2;1H
The presence of chlorine and fluorine atoms contributes to its unique properties and potential efficacy as a receptor antagonist .
Imnopitant dihydrochloride undergoes several chemical reactions typical for neurokinin receptor antagonists:
These reactions are crucial for developing analogs with improved efficacy or safety profiles in clinical settings .
The primary mechanism of action of Imnopitant dihydrochloride involves antagonism at the neurokinin-1 receptor. By blocking substance P from binding to its receptor, Imnopitant can modulate various physiological responses related to pain perception, anxiety, and stress. This inhibition can lead to:
The compound's efficacy as an antagonist allows it to be a candidate for treating conditions where substance P plays a critical role .
Imnopitant dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in biological systems and during pharmaceutical formulation .
Imnopitant dihydrochloride is primarily researched for its potential applications in:
Research continues into optimizing its use in clinical settings for these applications, making it a compound of significant interest in pharmacological studies .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: